6-Bromo-2-(tert-butyl)quinoline-4-carbonitrile is an organic compound characterized by its quinoline backbone, which is a bicyclic structure containing a benzene ring fused to a pyridine ring. The compound has the molecular formula C14H14BrN and a CAS number of 1416440-43-1. It features a bromine atom at the sixth position and a tert-butyl group at the second position of the quinoline ring, along with a carbonitrile group at the fourth position. This unique arrangement contributes to its chemical properties and potential applications in various fields.
The synthesis of 6-Bromo-2-(tert-butyl)quinoline-4-carbonitrile typically involves multi-step organic reactions. Common methods include:
6-Bromo-2-(tert-butyl)quinoline-4-carbonitrile has potential applications in various fields:
Interaction studies involving 6-Bromo-2-(tert-butyl)quinoline-4-carbonitrile may focus on its binding affinity with biological targets or its reactivity with other chemical entities. Such studies are crucial for understanding how this compound interacts within biological systems and can inform drug design strategies.
Several compounds share structural similarities with 6-Bromo-2-(tert-butyl)quinoline-4-carbonitrile. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile | Contains trifluoromethyl group instead of tert-butyl | Increased lipophilicity due to trifluoromethyl group |
| 6-Bromoquinoline | Lacks tert-butyl and carbonitrile groups | Simpler structure, less steric hindrance |
| 4-Chloro-6-bromoquinoline | Contains chlorine instead of tert-butyl and carbonitrile | Different halogen substitution affects reactivity |
6-Bromo-2-(tert-butyl)quinoline-4-carbonitrile stands out due to its combination of a tert-butyl group and a carbonitrile moiety, which may influence its solubility, reactivity, and biological properties differently compared to these similar compounds.
The molecular formula of 6-bromo-2-(tert-butyl)quinoline-4-carbonitrile is $$ \text{C}{14}\text{H}{13}\text{BrN}_2 $$, with a molecular weight of 289.17 g/mol. The quinoline core consists of a benzene ring fused to a pyridine ring, with substituents strategically placed to modulate electronic and steric effects. Key structural features include:
The SMILES notation $$ \text{CC(C)(C)C1=NC2=C(C=C(C=C2)Br)C(=C1)C#N} $$ and InChIKey KFGFCWHEYYWUIS-UHFFFAOYSA-N provide precise representations of its connectivity and stereoelectronic configuration. Computational models predict a planar quinoline ring system with the tert-butyl group adopting a conformation perpendicular to the plane, minimizing steric clashes.
6-Bromo-2-(tert-butyl)quinoline-4-carbonitrile typically presents as a solid crystalline substance with a pale yellow hue. While experimental melting and boiling points are not explicitly reported, analogous quinoline derivatives with similar substituents exhibit melting points in the range of 147–150°C and boiling points near 366°C. The compound demonstrates moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and methanol but limited solubility in water.
The bromine atom at the sixth position renders the compound amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of aryl or heteroaryl groups. The carbonitrile group participates in nucleophilic addition reactions, while the tert-butyl group enhances kinetic stability by sterically shielding reactive sites. Under acidic conditions, the quinoline nitrogen may protonate, altering solubility and reactivity.